6-(3-Methylphenyl)hexanoic acid
Description
6-(3-Methylphenyl)hexanoic acid is a substituted hexanoic acid derivative featuring a 3-methylphenyl group attached to the terminal carbon of a six-carbon aliphatic chain. Hexanoic acid derivatives are typically modified at the terminal position with aromatic or heterocyclic groups to enhance lipophilicity, bioavailability, or target specificity. For example, compounds like 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid exhibit antidiarrheal properties , while others, such as 6-(2-propargyloxyphenyl)hexanoic acid (PPOH), act as cytochrome P450 inhibitors . The 3-methylphenyl substituent in 6-(3-Methylphenyl)hexanoic acid likely confers moderate lipophilicity and steric bulk, which may influence its metabolic stability and receptor interactions compared to other analogs.
Properties
CAS No. |
62315-34-8 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6-(3-methylphenyl)hexanoic acid |
InChI |
InChI=1S/C13H18O2/c1-11-6-5-8-12(10-11)7-3-2-4-9-13(14)15/h5-6,8,10H,2-4,7,9H2,1H3,(H,14,15) |
InChI Key |
WQNWFXYQDSMGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCCCCC(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CCCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Substituent Position and Polarity: The position of functional groups significantly impacts activity. For instance, 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid’s antidiarrheal effect is attributed to its polar hydroxyl and methoxy groups, which enhance solubility and receptor binding . In contrast, PPOH’s propargyloxy group facilitates irreversible CYP450 inhibition via metabolic activation .
- Lipophilicity and Permeation: Esters of 6-(morpholin-4-yl)hexanoic acid exhibit higher skin permeation enhancement ratios (ER: 15.0) compared to piperidine analogs (ER: 5.6), likely due to the morpholine ring’s hydrogen-bond acceptor capacity .
- Concentration-Dependent Effects: Hexanoic acid derivatives like methyl hexanoate show dose-dependent reversal in mosquito oviposition—attracting at low concentrations but repelling at higher doses .
Physicochemical Properties
Table 2: Physicochemical Comparison of Selected Derivatives
| Compound | logP (Predicted) | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|
| 6-(3-Methylphenyl)hexanoic acid | ~3.5 | 2 (COOH) | Methylphenyl, carboxylic acid |
| 6-(4-Hydroxy-3-methoxyphenyl)hexanoic acid | ~2.8 | 4 (COOH, -OH, -OCH₃) | Polar hydroxyl/methoxy |
| PPOH | ~2.9 | 3 (COOH, propargyloxy) | Propargyl ether |
| 6-(Morpholin-4-yl)hexanoic acid | ~1.2 | 3 (COOH, morpholine O) | Heterocyclic amine |
Implications :
- Morpholine-containing derivatives balance lipophilicity and hydrogen-bonding capacity, making them effective permeation enhancers .
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